molecular formula C21H23N5OS B11379422 3-ethyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

3-ethyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11379422
M. Wt: 393.5 g/mol
InChI Key: UQVDZNDXNYSEFJ-UHFFFAOYSA-N
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Description

3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines

Preparation Methods

The synthesis of 3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot, three-component reaction. This involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with different bromoethanones and substituted benzoic acids. The reaction is carried out without the use of catalysts or metals, making it an efficient and environmentally friendly method .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of cell growth and proliferation. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines and triazolopyridazines. Compared to these compounds, 3-ETHYL-N-(2-METHYLPHENYL)-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE exhibits unique properties such as higher stability and greater biological activity. This makes it a more promising candidate for various applications .

Properties

Molecular Formula

C21H23N5OS

Molecular Weight

393.5 g/mol

IUPAC Name

3-ethyl-N-(2-methylphenyl)-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H23N5OS/c1-4-17-23-24-21-26(17)25-18(15-11-9-13(2)10-12-15)19(28-21)20(27)22-16-8-6-5-7-14(16)3/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)

InChI Key

UQVDZNDXNYSEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C

Origin of Product

United States

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